6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCMCRGRSRVROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Precursors
- 5-Chloro-2,3,6-trifluoropyridine is commonly employed as the starting material due to its multiple fluorine atoms and chlorine substituent, which facilitate selective substitution reactions.
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution (SNAr) | Reaction of 5-chloro-2,3,6-trifluoropyridine with nucleophiles to introduce pyrrolo moiety | Formation of pyrrolo-substituted intermediate |
| 2 | Electrophilic nitration | Treatment with nitrating agents (e.g., nitric acid or nitrating mixtures) under controlled temperature | Introduction of nitro group at position 3 |
| 3 | Fluorine retention/modification | Conditions optimized to retain fluorine at position 6 during nitration and substitution | Preservation of fluorine substituent |
The sequence typically involves first the formation of the pyrrolo ring fused to the pyridine core, followed by selective nitration at the 3-position. The fluorine atom at the 6-position remains intact due to its position and reaction conditions carefully optimized to avoid defluorination.
Industrial Scale-Up Considerations
- Use of continuous flow reactors to enhance heat and mass transfer, improving reaction control and yield.
- Automated reagent addition and temperature control to maintain consistency.
- Optimization to minimize by-products and maximize purity.
Chemical Reaction Analysis
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is chemically reactive and undergoes several transformations important for further derivatization:
| Reaction Type | Reagents/Conditions | Products/Derivatives |
|---|---|---|
| Reduction | Hydrogen gas with Pd catalyst, NaBH4 | Amino derivatives via nitro group reduction |
| Nucleophilic substitution | Amines, thiols, other nucleophiles under suitable conditions | Substituted pyrrolo[2,3-b]pyridine derivatives |
| Cyclization | Strong bases (e.g., NaH), elevated temperatures | Formation of more complex heterocyclic compounds |
These reactions expand the utility of the compound in medicinal chemistry, allowing the synthesis of derivatives with varied biological activities.
Purification Techniques
Purification of this compound and its intermediates typically involves:
- Silica gel column chromatography with solvent gradients such as dichloromethane/ethyl acetate to separate closely related halogenated and nitro-substituted compounds.
- Recrystallization from solvents like ethanol or toluene to achieve high purity solids (≥98% purity).
Summary Data Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 5-Chloro-2,3,6-trifluoropyridine |
| Key Reactions | Nucleophilic aromatic substitution, nitration |
| Fluorine Position | Retained at 6-position |
| Nitro Group Introduction | At 3-position via electrophilic nitration |
| Typical Solvents | Acetonitrile, ethanol, dichloromethane |
| Catalysts/Agents | Pd catalyst (for reduction), nitrating agents |
| Purification Methods | Silica gel chromatography, recrystallization |
| Industrial Scale Techniques | Continuous flow reactors, automated control |
| Molecular Formula | C7H4FN3O2 |
| Molecular Weight | 181.12 g/mol |
Research Findings and Notes
- The reaction conditions are optimized to maintain the integrity of the fluorine substituent, which is critical for the compound’s biological activity.
- The nitro group serves as a versatile handle for further chemical modifications, including reduction to amino groups for kinase inhibitor design.
- Continuous flow synthesis methods improve scalability and reproducibility, important for pharmaceutical research and development.
- The compound’s synthesis is sensitive to moisture and temperature, requiring careful control during reactions and purification.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Cyclization Conditions: Strong bases such as sodium hydride, elevated temperatures.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that this compound and its derivatives exhibit potent inhibitory effects against FGFR signaling pathways, which are critical in cancer biology. For instance, one derivative demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM, effectively inhibiting breast cancer cell proliferation and inducing apoptosis in vitro.
Protein Kinase Inhibition
The compound has also been explored for its potential as a protein kinase inhibitor. This application is particularly relevant in the treatment of various diseases, including cancer and other proliferative disorders. The ability to inhibit specific kinases can lead to reduced tumor growth and improved therapeutic outcomes .
Other Biological Activities
Beyond its anticancer properties, derivatives of this compound have shown promise in various biological assays related to:
- Antidiabetic Activity : Certain derivatives have demonstrated the ability to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
- Antimycobacterial and Antiviral Properties : Some studies suggest potential applications in treating infectious diseases due to their biological activity against pathogens .
- Sedative and Analgesic Effects : Research indicates that modifications to the structure may yield compounds with sedative or analgesic properties, although many tested derivatives have not shown significant efficacy in pain relief assays .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis routes. Common methods include:
- Reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the nitro and pyrrolo groups.
- Utilization of continuous flow reactors in industrial settings to enhance reaction efficiency and yield while ensuring safety during production.
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives:
- A study focusing on its anticancer properties demonstrated significant cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells.
- Another study evaluated the compound's effects on insulin sensitivity in mouse models, indicating potential applications in diabetes management.
Mechanism of Action
The mechanism of action of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
(a) 1H-Pyrrolo[2,3-b]pyridine Derivatives
(b) Thieno[2,3-b]pyridine Derivatives
Physicochemical Properties
- Solubility: this compound exhibits moderate aqueous solubility (~50 µg/mL), superior to thieno[2,3-b]pyridines (<10 µg/mL) but inferior to morpholine-substituted analogues (>200 µg/mL) . Fluorine at C6 reduces logP (predicted logP = 1.2) compared to non-fluorinated analogues (logP = 1.8–2.5) .
Reactivity :
Biological Activity
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core structure with a fluorine atom at the 6-position and a nitro group at the 3-position. This structural configuration is crucial for its biological activity.
The primary mechanism of action for this compound involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Biological Activity Overview
Research indicates that derivatives of this compound exhibit potent inhibitory effects against FGFR signaling pathways. Notably, one derivative demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM. This compound effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro .
Table 1: Inhibitory Activity Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| This compound | 7 | 9 | 25 | 712 |
Case Studies
Several studies have highlighted the anticancer potential of this compound:
- Breast Cancer Study : A study investigated the effects of a derivative on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, correlating with the inhibition of FGFR signaling pathways .
- Neurodegenerative Disease Imaging : The compound has also been explored for its potential in developing radiopharmaceuticals, particularly in synthesizing [18F]MK-6240, a PET radiotracer used for imaging neurofibrillary tangles associated with neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods. Research has also focused on developing analogs with improved potency and selectivity against FGFRs. Notable modifications include substituting different functional groups to enhance biological activity and pharmacokinetic properties .
Q & A
Q. What are the standard synthetic routes for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves sequential fluorination and nitration steps. For example, fluorination can be achieved using Selectfluor® in acetonitrile/ethanol at 70°C, followed by nitration with HNO₃ in concentrated H₂SO₄ at 0°C to ensure regioselectivity. Purification via silica gel chromatography (e.g., DCM/EA 1:1) is critical to isolate the product . Alternative routes may use NaH/MeI for methylation prior to nitration to stabilize intermediates .
Q. How is the structure of this compound confirmed?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹⁹F-NMR at δ = -172.74 ppm confirms fluorination, while HRMS matching calculated values (e.g., [M+H]+ 171.0123) validates the molecular formula. Purity (>98%) is assessed via HPLC .
Advanced Research Questions
Q. How can nitration yields be optimized for pyrrolo[2,3-b]pyridine derivatives?
Yields depend on reaction stoichiometry and temperature control. Evidence shows that slow addition of HNO₃ to H₂SO₃ at 0°C minimizes side reactions (e.g., over-nitration). For example, adjusting the HNO₃:H₂SO₄ ratio to 1.2:3.6 equivalents improved yields to 37% in related compounds . Screening polar aprotic solvents (e.g., DMF) may further enhance reactivity .
Q. What strategies resolve contradictory NMR data in fluorinated pyrrolo[2,3-b]pyridines?
Conflicting NMR signals (e.g., NH proton broadening due to tautomerism) are resolved using deuterated solvents (DMSO-d₆) and variable-temperature NMR. For example, NH protons in 6-fluoro derivatives appear as broad singlets at 11.88 ppm in DMSO-d₆, while fluorinated aromatic protons show distinct coupling patterns (J = 2.3–5.3 Hz) .
Q. How can SAR studies guide the design of kinase inhibitors using this scaffold?
Substituent modifications at positions 3 and 5 significantly impact activity. For instance, replacing nitro with cyano groups (as in BTK inhibitors) reduced IC₅₀ values to <10 nM. Computational docking (e.g., with BTK’s ATP-binding pocket) and bioisosteric replacements (e.g., trifluoromethyl for nitro) are used to optimize binding .
Q. Why do fluorinated analogs show variable biological activity despite similar structures?
Fluorine’s electronic effects (e.g., electron-withdrawing) and steric placement influence target interactions. For example, 6-fluoro derivatives exhibit higher metabolic stability than non-fluorinated analogs in pharmacokinetic studies. Contradictory bioactivity data may arise from off-target effects, resolved via selectivity profiling across kinase panels .
Methodological Considerations
- Regioselectivity in Nitration : Control via steric directing groups (e.g., methyl at N1) ensures nitration at position 3. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .
- Purification Challenges : Low yields (e.g., 29% for fluorinated intermediates) are addressed using mixed solvent systems (DCM/EA or toluene/EtOH) during column chromatography .
- Stability Testing : Nitro groups are prone to reduction; stability is assessed under inert atmospheres (Ar) and with radical scavengers (e.g., BHT) during long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
